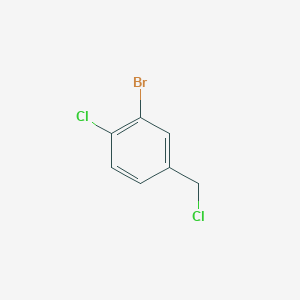

2-Bromo-1-chloro-4-(chloromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSUGXSGOEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Aryl and Benzylic Halides As Synthetic Intermediates in Chemical Synthesis

Aryl and benzylic halides are foundational building blocks in organic synthesis. libretexts.orgslideshare.net Their importance stems from the carbon-halogen bond, which can be selectively cleaved and replaced with a wide variety of other functional groups.

Aryl halides, where a halogen is directly attached to an sp²-hybridized carbon of the aromatic ring, are generally less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts. ncert.nic.inlibretexts.org This is due to the increased strength of the C(sp²)-X bond. However, they serve as crucial precursors in numerous transformations, including transition-metal-catalyzed cross-coupling reactions, the formation of organometallic reagents (like Grignard reagents), and elimination-addition reactions that proceed through highly reactive "aryne" intermediates. libretexts.orgwikipedia.orgbyjus.com These methods allow for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of pharmaceuticals and materials. nih.gov

Benzylic halides feature a halogen atom bonded to an sp³-hybridized carbon atom that is adjacent to an aromatic ring. ncert.nic.inpw.live This structural motif confers significantly higher reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) compared to simple alkyl or aryl halides. libretexts.orgchemtopper.com The heightened reactivity is attributed to two main factors: for SN1 reactions, the proximity of the benzene (B151609) ring provides resonance stabilization to the intermediate benzyl (B1604629) carbocation; for SN2 reactions, the reaction center in primary benzylic halides is sterically accessible to incoming nucleophiles. chemtopper.com This reactivity makes benzylic halides excellent substrates for introducing new functional groups at the benzylic position and for synthesizing complex molecules like diarylmethanes. rsc.orgnih.gov Recent advancements have also focused on generating benzyl radicals from benzylic halides for use in photocatalytic reactions. nih.govchemistryviews.orgacs.org

| Feature | Aryl Halides | Benzylic Halides |

|---|---|---|

| Halogen Attachment | sp² carbon of the aromatic ring | sp³ carbon adjacent to the aromatic ring |

| C-X Bond Strength | Stronger | Weaker |

| Reactivity in Nucleophilic Substitution | Low (requires harsh conditions or catalysis) libretexts.org | High (readily undergoes SN1 and SN2 reactions) chemtopper.com |

| Key Reactions | Cross-coupling (e.g., Suzuki, Heck), Grignard formation, Aryne formation libretexts.orgwikipedia.org | Nucleophilic substitution, Radical formation, Diarylmethane synthesis rsc.orgnih.govacs.org |

Structural Features and Unique Reactivity Profiles of 2 Bromo 1 Chloro 4 Chloromethyl Benzene

The chemical behavior of 2-Bromo-1-chloro-4-(chloromethyl)benzene is dictated by its unique structure, which incorporates three different carbon-halogen bonds on a single benzene (B151609) scaffold. This arrangement provides multiple reaction sites that can be addressed with high selectivity under appropriate conditions.

Structural Properties

| Property | Value |

|---|---|

| CAS Number | 880348-46-9 bldpharm.com |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 240.93 g/mol |

| Synonyms | Benzene, 2-bromo-1-chloro-4-(chloromethyl)- lookchem.com |

Reactivity Profile

The key to the synthetic utility of this compound lies in the differential reactivity of its three halogen substituents.

Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution. The C(sp³)-Cl bond is weaker than the aryl-halogen bonds and is readily displaced by a wide range of nucleophiles. Its reactivity is enhanced by the stability of the potential benzylic carbocation intermediate. chemtopper.com Therefore, reactions with nucleophiles like hydroxides, amines, or cyanides will preferentially occur at this position under mild conditions.

Aryl Bromide (C-Br): The carbon-bromine bond on the aromatic ring is the second most reactive site, particularly in transition-metal-catalyzed cross-coupling reactions. nih.gov The general trend for halide reactivity in such reactions is C-I > C-Br > C-Cl. nih.gov This allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. For example, a Suzuki or Sonogashira coupling could be performed selectively at the bromine-substituted position.

Aryl Chloride (C-Cl): The carbon-chlorine bond on the aromatic ring is the least reactive of the three. nih.gov It requires more forcing conditions or specialized catalytic systems to participate in cross-coupling reactions. This inertness relative to the C-Br bond is a critical feature that enables sequential, site-selective functionalization of the molecule.

This hierarchy of reactivity allows chemists to use this compound as a linchpin for constructing complex molecular architectures in a controlled, stepwise manner. A synthetic strategy could involve first substituting the benzylic chloride, then performing a cross-coupling reaction at the aryl bromide position, and finally, under different conditions, reacting the aryl chloride.

Overview of Research Trajectories for Multifunctional Halogenated Arenes

Strategic Approaches to Aromatic Ring Functionalization

The introduction of halogen substituents onto an aromatic ring is predominantly achieved through electrophilic aromatic substitution (EAS). msu.edumsu.edu The success of synthesizing a specific isomer like this compound hinges on the order of these halogenation steps and the directing influence of the substituents already present on the ring.

Directed Halogenation: Bromination and Chlorination of Precursors

A logical precursor for the synthesis is 4-chlorotoluene (B122035). In this molecule, the para position relative to the methyl group is occupied by the chlorine atom. Both the methyl and chloro groups direct incoming electrophiles to the positions ortho to themselves. Therefore, introducing a bromine atom via electrophilic bromination would predominantly occur at position 2, which is ortho to the chlorine and meta to the methyl group, but strongly activated by the ortho, para-directing nature of both existing groups.

Studies on the halogenation of substituted toluenes confirm these principles. For example, the chlorination of p-bromotoluene primarily yields the 2-chloro-4-bromotoluene product. zenodo.org This demonstrates the feasibility of selectively introducing a second halogen atom at the desired position by leveraging the combined directing effects of the initial substituents.

Electrophilic Aromatic Substitution for Monohalogenation and Subsequent Functionalization

Electrophilic aromatic substitution is the cornerstone mechanism for placing halogens on the benzene (B151609) ring. ncert.nic.in This reaction involves the generation of a strong electrophile, which then attacks the electron-rich π-system of the aromatic ring. gmu.edu For chlorination and bromination, this process requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two main steps:

Generation of the Electrophile: The Lewis acid polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Cl⁺ or Br⁺) complexed with the catalyst. youtube.com

Attack and Re-aromatization: The benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edu A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. msu.edu

The synthesis of the 1-chloro-2-bromo substitution pattern requires a sequential approach. Starting with toluene (B28343), an initial electrophilic chlorination yields a mixture of ortho- and para-chlorotoluene. youtube.com The desired para-isomer can be separated due to a significant difference in melting and boiling points from the ortho-isomer. ncert.nic.in Subsequent electrophilic bromination of 4-chlorotoluene, guided by the ortho-, para-directing nature of both the methyl and chloro groups, installs the bromine atom at the 2-position to form 2-bromo-4-chlorotoluene (B1197611).

| Reaction Step | Starting Material | Reagent | Catalyst | Primary Product |

|---|---|---|---|---|

| Chlorination | Toluene | Cl₂ | FeCl₃ or AlCl₃ | 4-Chlorotoluene (and 2-chlorotoluene) |

| Bromination | 4-Chlorotoluene | Br₂ | FeBr₃ | 2-Bromo-4-chlorotoluene |

Regioselective Introduction of the Chloromethyl Moiety

Once the aromatic ring is appropriately substituted with bromine and chlorine, the final step is the introduction of the chloromethyl group. This transformation requires a different reaction mechanism that selectively targets the methyl group's C-H bonds rather than the aromatic ring.

Benzylic Chlorination Techniques

The conversion of a benzylic methyl group to a chloromethyl group is achieved through benzylic halogenation. This reaction proceeds under conditions that favor the formation of free radicals, which are distinct from the ionic conditions of electrophilic aromatic substitution. stackexchange.com The key is to use conditions that generate halogen radicals, typically involving UV light or heat as an initiator. stackexchange.com

The benzylic C-H bonds in toluene and its derivatives are significantly weaker than other sp³ C-H bonds, making them particularly susceptible to radical attack. libretexts.org This reactivity is due to the resonance stabilization of the resulting benzyl (B1604629) radical, where the unpaired electron can be delocalized into the aromatic π-system. libretexts.org Common reagents for this transformation include chlorine gas (Cl₂) under UV irradiation or sulfuryl chloride (SO₂Cl₂) with a radical initiator.

Radical Halogenation for Selective Chloromethyl Formation

Free-radical halogenation occurs via a chain mechanism consisting of three distinct stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light or heat, generating two highly reactive chlorine radicals (Cl•). libretexts.org

Propagation: These radicals drive a self-sustaining cycle. A chlorine radical abstracts a hydrogen atom from the benzylic position of 2-bromo-4-chlorotoluene to form a stable, resonance-delocalized benzyl radical and HCl. stackexchange.com This benzyl radical then reacts with another molecule of Cl₂, transferring a chlorine atom to form the final product, this compound, and regenerating a chlorine radical to continue the chain. stackexchange.com

Termination: The chain reaction concludes when two radicals combine in various ways, such as two chlorine radicals forming Cl₂ or a benzyl radical combining with a chlorine radical. wikipedia.org

Controlling the reaction conditions is crucial to prevent over-halogenation, which can lead to the formation of dichloromethyl and trichloromethyl side products. libretexts.org

| Parameter | Ring Halogenation (Electrophilic) | Benzylic Halogenation (Radical) |

|---|---|---|

| Mechanism | Electrophilic Aromatic Substitution | Free-Radical Chain Reaction |

| Required Conditions | Lewis Acid Catalyst (e.g., FeCl₃), low temperature, absence of light | UV Light or High Temperature, Radical Initiator |

| Reactive Site | Aromatic C-H bond | Benzylic C-H bond |

| Intermediate | Benzenonium Ion (Carbocation) | Benzyl Radical |

Multi-Step Synthesis Design and Optimization

The successful synthesis of this compound is a multi-step process where the order of reactions is paramount to achieving the correct isomer. scribd.comresearchgate.net A retrosynthetic analysis suggests that the chloromethyl group should be installed last, as the conditions for radical halogenation could interfere with the aromatic halogenation steps, and the chloromethyl group itself would alter the directing effects for subsequent electrophilic substitutions.

A feasible and optimized synthetic pathway is outlined below:

Step 1: Electrophilic Chlorination of Toluene. Toluene is treated with chlorine gas in the presence of a Lewis acid catalyst like FeCl₃. This produces a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. The 4-chlorotoluene isomer is separated from the mixture, typically by fractional distillation.

Step 2: Electrophilic Bromination of 4-Chlorotoluene. The isolated 4-chlorotoluene is subjected to bromination using bromine and a Lewis acid catalyst such as FeBr₃. The ortho-, para-directing influence of both the methyl and chloro groups directs the incoming bromine atom to the 2-position, yielding 2-bromo-4-chlorotoluene with high regioselectivity.

Step 3: Radical Chlorination of 2-Bromo-4-chlorotoluene. The final step involves the free-radical chlorination of the benzylic methyl group. The 2-bromo-4-chlorotoluene is treated with chlorine under UV irradiation. This selectively substitutes one of the methyl hydrogens with a chlorine atom to produce the target compound, this compound.

Optimization of this synthesis involves carefully controlling the stoichiometry and reaction conditions at each stage. For instance, using a molar excess of the aromatic substrate can help minimize polysubstitution during the electrophilic halogenation steps. libretexts.org In the final radical chlorination step, controlling the reaction time and the amount of chlorine used is essential to maximize the yield of the desired monochlorinated product while minimizing the formation of di- and trichlorinated byproducts.

| Step | Starting Material | Reagents & Conditions | Intermediate/Final Product |

|---|---|---|---|

| 1 | Toluene | Cl₂, FeCl₃ | 4-Chlorotoluene |

| 2 | 4-Chlorotoluene | Br₂, FeBr₃ | 2-Bromo-4-chlorotoluene |

| 3 | 2-Bromo-4-chlorotoluene | Cl₂, UV light (hν) | This compound |

Convergent and Linear Synthesis Pathways to this compound

The synthesis of polysubstituted benzenes like this compound can be approached through either a linear or a convergent strategy. The choice of pathway often depends on the availability of starting materials, the desired purity of the final product, and scalability.

Linear Synthesis Pathway:

A linear synthesis involves the sequential modification of a single starting material. A plausible linear approach to this compound would start with a readily available substituted toluene derivative, such as 4-chlorotoluene. The synthesis would proceed through the following conceptual steps:

Bromination of 4-chlorotoluene: The first step would involve the electrophilic aromatic substitution (bromination) of 4-chlorotoluene. The chloro and methyl groups are both ortho-, para-directing. Bromination would likely yield a mixture of isomers, with the primary product being 2-bromo-4-chlorotoluene due to the directing effects of the substituents.

Side-Chain Chlorination: The subsequent step would be the chlorination of the methyl group of 2-bromo-4-chlorotoluene to introduce the chloromethyl functionality. This is typically achieved through a free-radical halogenation reaction.

This linear approach is straightforward but may require careful control of reaction conditions to manage regioselectivity and avoid side reactions, such as multiple halogenations.

Convergent Synthesis Pathway:

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve:

Preparation of 2-bromo-1-chlorobenzene: This key intermediate can be synthesized from commercially available precursors.

Chloromethylation of 2-bromo-1-chlorobenzene: The final step would be the introduction of the chloromethyl group onto the 2-bromo-1-chlorobenzene ring. This is typically accomplished via a Blanc chloromethylation or a related electrophilic substitution reaction. The directing effects of the bromo and chloro substituents (both ortho-, para-directing) would favor the introduction of the chloromethyl group at the 4-position.

Precursor Selection and Preparation Strategies

The successful synthesis of this compound relies on the judicious selection and efficient preparation of key precursors.

For the Linear Pathway:

4-Chlorotoluene: This is a common industrial chemical, often produced by the direct chlorination of toluene in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.com The reaction typically yields a mixture of ortho- and para-isomers, which can be separated by distillation. google.com

For the Convergent Pathway:

2-Bromo-1-chlorobenzene: This precursor can be prepared through several methods. A common laboratory-scale synthesis involves the diazotization of 2-chloroaniline, followed by a Sandmeyer reaction with cuprous bromide (CuBr). orgsyn.org This method generally provides good yields of the desired product. orgsyn.org Alternative routes include the direct bromination of chlorobenzene, although this can lead to a mixture of isomers that require separation. orgsyn.org

The selection of the precursor and its preparation method will depend on factors such as the scale of the synthesis, cost of reagents, and the required purity of the intermediate.

| Precursor | Common Synthetic Method | Starting Materials | Key Reagents | Reference |

| 4-Chlorotoluene | Electrophilic Chlorination | Toluene | Cl₂, Lewis Acid (e.g., FeCl₃) | google.com |

| 2-Bromo-1-chlorobenzene | Sandmeyer Reaction | 2-Chloroaniline | NaNO₂, HBr, CuBr | orgsyn.org |

Catalytic and Green Chemistry Approaches in Synthesis

The key transformation in the synthesis of this compound is the introduction of the chloromethyl group, a reaction known as chloromethylation. Traditional methods often employ stoichiometric amounts of Lewis acids and halogenated solvents, which raise environmental concerns. Modern synthetic chemistry emphasizes the use of catalytic and green chemistry principles to improve the sustainability of these processes.

The chloromethylation of an aromatic ring, such as 2-bromo-1-chlorobenzene, is typically achieved through the Blanc reaction , which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.org

Catalytic Approaches:

Research has focused on developing more efficient and recyclable catalysts for chloromethylation. These include:

Solid Acid Catalysts: Zeolites and other solid acids are being explored as heterogeneous catalysts. Their advantages include ease of separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles.

Metal Triflates: Lanthanide triflates have shown high catalytic activity in chloromethylation reactions, even in aqueous media, offering a more environmentally friendly alternative to traditional Lewis acids. researchgate.net

Phase-Transfer Catalysts: The use of phase-transfer catalysts can enhance the reaction rate and selectivity in biphasic systems, potentially reducing the need for harsh solvents.

Green Chemistry Approaches:

In addition to catalytic innovations, other green chemistry principles are being applied to the synthesis of compounds like this compound:

Alternative Reagents: The use of less hazardous chloromethylating agents, such as chloromethyl methyl ether generated in situ, can mitigate some of the risks associated with traditional methods. wikipedia.org

Solvent Selection: Replacing chlorinated solvents with more benign alternatives, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Convergent syntheses can sometimes offer better atom economy than linear approaches.

| Catalytic Approach | Catalyst Example | Advantages |

| Solid Acid Catalysis | Zeolites | Heterogeneous, recyclable, potentially milder conditions. |

| Metal Triflates | Lanthanide Triflates (e.g., Sc(OTf)₃) | High activity, can be used in aqueous media. researchgate.net |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Enhanced reaction rates in biphasic systems. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of the intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. The choice of technique depends on the physical properties of the compounds (e.g., boiling point, melting point, solubility) and the nature of the impurities.

Purification of Intermediates:

Distillation: For liquid intermediates like 2-bromo-1-chlorobenzene, fractional distillation under reduced pressure is a common method for purification. This technique separates compounds based on differences in their boiling points. orgsyn.org

Crystallization: If the intermediate is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.

Purification of the Final Product:

The final product, this compound, is likely to be a solid at room temperature. Therefore, the primary purification methods would include:

Crystallization: Recrystallization from an appropriate solvent would be the method of choice to obtain a highly pure crystalline product. The selection of the solvent is critical and is determined by the solubility of the product and impurities at different temperatures.

Chromatography: For the removal of closely related isomers or other impurities that are difficult to separate by crystallization, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system may be employed.

Following purification, the identity and purity of the final product and its intermediates would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Compound Type | Purification Technique | Principle |

| Liquid Intermediates | Fractional Distillation | Separation based on boiling point differences. orgsyn.org |

| Solid Intermediates & Final Product | Crystallization | Separation based on solubility differences at varying temperatures. |

| Final Product (High Purity) | Column Chromatography | Separation based on differential adsorption to a stationary phase. |

Nucleophilic Substitution Pathways of the Halogen Atoms

The presence of three distinct carbon-halogen bonds in this compound leads to a complex landscape of potential nucleophilic substitution reactions. The reactivity is dominated by the benzylic chloride, while the aryl halides remain largely inert under standard nucleophilic conditions.

Reactivity of the Benzylic Chloride: SN1 and SN2 Mechanisms

The chloromethyl group attached to the benzene ring is a benzylic halide. quora.com Benzylic halides are notable for their ability to undergo nucleophilic substitution through both SN1 and SN2 pathways. chemtopper.comdoubtnut.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. byjus.com This pathway is favored for primary halides, like the one in the chloromethyl group, especially when strong nucleophiles and polar aprotic solvents are used. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com The primary nature of the benzylic carbon means there is minimal steric hindrance to the nucleophile's approach. chemtopper.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com Benzylic halides are particularly susceptible to the SN1 pathway because the resulting benzylic carbocation is highly stabilized by resonance, with the positive charge delocalized into the aromatic ring. chemtopper.combyjus.com This mechanism is favored in polar protic solvents, such as water or alcohols, which can solvate both the departing leaving group and the intermediate carbocation. byjus.comyoutube.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Unimolecular: Formation of carbocation | Bimolecular: Nucleophilic attack |

| Number of Steps | Two steps | One step |

| Intermediate | Resonance-stabilized benzylic carbocation | Transition state, no intermediate |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Halides (Bromine and Ring Chlorine)

Aryl halides, where the halogen is directly attached to the benzene ring, are generally unreactive towards nucleophilic substitution under typical SN1 or SN2 conditions. libretexts.orgquora.com An SN2 reaction is impossible because the carbon of the aromatic ring is sterically shielded from a backside attack. libretexts.org An SN1 reaction is unfavorable due to the instability of the resulting aryl cation. libretexts.org

However, nucleophilic substitution on an aromatic ring can occur via the Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves an addition-elimination sequence. youtube.com In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The leaving group is then eliminated in the second step to restore the aromaticity of the ring. libretexts.org

For the SNAr mechanism to proceed at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the substituents (Cl, Br, and CH₂Cl) are either halogens (weakly deactivating) or a weakly deactivating alkyl halide group. None of these are sufficiently electron-withdrawing to activate the ring for SNAr reactions under standard conditions. Therefore, the aryl bromine and ring chlorine atoms are resistant to this substitution pathway.

Competition Between Aryl and Benzylic Halide Reactivity Under Nucleophilic Conditions

When this compound is subjected to nucleophilic conditions, there is a significant difference in reactivity between the benzylic chloride and the two aryl halides. The halogen of a benzylic halide is attached to an sp³ hybridized carbon, whereas the halogens of an aryl halide are attached to sp² hybridized carbons. quora.com

The C(sp³)-Cl bond of the benzylic chloride is considerably more reactive towards nucleophilic substitution than the C(sp²)-Cl and C(sp²)-Br bonds on the aromatic ring. quora.comquora.com Aryl halides are unreactive because the C-X bond has a partial double bond character due to resonance with the benzene ring, making it stronger and harder to break. quora.com Consequently, under typical nucleophilic conditions, substitution will occur exclusively at the benzylic position, leaving the aryl halides untouched.

| Halide Position | Carbon Hybridization | Reactivity to Nucleophiles | Reason |

|---|---|---|---|

| Benzylic (-CH₂Cl) | sp³ | High | Weaker C-Cl bond; can proceed via stable SN1/SN2 pathways. |

| Aryl (-Cl, -Br) | sp² | Very Low | Stronger C-X bond (partial double bond character); ring is not activated for SNAr. |

Electrophilic Aromatic Reactivity of the Benzene Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are dictated by the electronic properties of the substituents already present on the ring. msu.edu

In this compound, all three substituents—bromo, chloro, and chloromethyl—are deactivating towards electrophilic aromatic substitution. Halogens (Br and Cl) are deactivating due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. libretexts.org However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the electrophile adds to the ortho or para positions. The chloromethyl group (-CH₂Cl) is weakly deactivating due to the inductive effect of the chlorine atom.

Given the positions of the existing groups, the potential sites for a new electrophile are C3, C5, and C6.

C5 is para to the chloro group and ortho to the bromo group.

C6 is ortho to the chloro group and meta to the other two.

C3 is ortho to the bromo group and meta to the other two.

Considering the directing effects, substitution is most likely to occur at the C5 position, which is para to the chlorine and ortho to the bromine, representing a convergence of directing influence.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the aryl halides in this compound are inert to nucleophilic substitution, they are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium or nickel complexes, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ustc.edu.cnprinceton.edu Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. ustc.edu.cn

A key aspect of these reactions is the relative reactivity of the different aryl halides. The first step in the catalytic cycle is typically the oxidative addition of the catalyst (e.g., Pd(0)) into the carbon-halogen bond. princeton.edu The rate of this step is highly dependent on the bond strength of the C-X bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive.

This difference in reactivity allows for selective functionalization. Under carefully controlled conditions (e.g., choice of catalyst, ligand, and temperature), it is possible to perform a cross-coupling reaction selectively at the C-Br bond while leaving the C-Cl bond intact. This provides a pathway to introduce one functional group at the C2 position, followed by a second, different cross-coupling reaction at the C1 position under more forcing conditions.

| Aryl Halide Bond | Bond Dissociation Energy (Approx.) | Reactivity in Oxidative Addition | Typical Reaction Conditions |

|---|---|---|---|

| C-Br | ~71 kcal/mol | High | Milder (lower temperatures, less active catalysts) |

| C-Cl | ~84 kcal/mol | Low | Harsher (higher temperatures, more electron-rich ligands) |

Suzuki-Miyaura Coupling for C(sp2)-C(sp2) Bond Formation (Aryl Bromide Reactivity)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.gov In the case of this compound, the presence of three distinct carbon-halogen bonds (C(sp2)-Br, C(sp2)-Cl, and C(sp3)-Cl) presents a challenge for chemoselectivity. However, research demonstrates that the C(sp2)-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. nih.gov

The higher reactivity of the aryl bromide is attributed to its lower bond dissociation energy compared to the aryl chloride bond, making it more susceptible to the initial oxidative addition step in the palladium catalytic cycle. illinois.edu Studies on similar substrates, such as p-chloromethyl bromobenzene, have shown that highly selective C(sp2)-C(sp2) bond formation can be achieved by coupling the aryl bromide with various arylboronic acids. nih.gov This selective reaction proceeds without affecting the chloromethyl group or the chlorine atom on the aromatic ring, providing a direct route to substituted 2-chloro-4-(chloromethyl)biphenyl derivatives. nih.gov

A typical catalytic system for this transformation involves a palladium(II) acetate (B1210297) catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy3·HBF4). nih.gov The reaction is generally carried out in a toluene/water solvent system with a base such as cesium carbonate. nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br position

| Parameter | Condition | Reference |

| Substrate | 1-bromo-4-(chloromethyl)benzene | nih.gov |

| Coupling Partner | Arylboronic acid | nih.gov |

| Catalyst | Palladium(II) acetate (Pd(OAc)2) | nih.gov |

| Ligand | Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) | nih.gov |

| Base | Cesium Carbonate (Cs2CO3) | nih.gov |

| Solvent | Toluene / Water | nih.gov |

| Temperature | 80 °C | nih.gov |

This high degree of selectivity underscores the utility of this compound as a building block where the bromine atom can be functionalized first, leaving the two chloride functionalities available for subsequent transformations.

Chemoselective C(sp3)-C(sp2) Coupling Reactions Involving the Chloromethyl Group

While the aryl bromide is the most reactive site under typical Suzuki-Miyaura conditions, the chloromethyl group (a benzylic halide) also possesses significant reactivity that can be exploited for C(sp3)-C(sp2) bond formation. Achieving chemoselectivity for this position in the presence of a more labile aryl bromide is a significant synthetic challenge.

Selective activation of the C(sp3)-Cl bond often requires different catalytic systems and reaction conditions compared to those used for C(sp2)-Br coupling. For instance, photoredox/nickel dual catalysis has emerged as a powerful method for coupling sp3-hybridized carbons. rsc.org These conditions can facilitate the reaction of alkyl halides with various coupling partners. In the context of this compound, a carefully chosen catalyst system could potentially favor the oxidative addition into the C(sp3)-Cl bond of the chloromethyl group over the C(sp2)-Br bond. However, the inherent reactivity difference often makes the selective coupling at the less reactive benzylic chloride difficult without competing reactions at the aryl bromide site. illinois.edu

Palladium-Catalyzed Reactions and Ligand Effects in Cross-Coupling

The outcome of palladium-catalyzed cross-coupling reactions with this compound is critically dependent on the choice of catalyst and, most importantly, the ancillary ligands. nobelprize.org The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com

For the selective Suzuki-Miyaura coupling at the aryl bromide position, bulky and electron-donating phosphine ligands like tricyclohexylphosphine (PCy3) are highly effective. nih.gov These ligands stabilize the palladium(0) species and promote the oxidative addition into the weaker C(sp2)-Br bond while being sterically hindered enough to disfavor interaction with the C(sp2)-Cl or C(sp3)-Cl bonds. The use of a pre-catalyst like Pd(OAc)2 with the PCy3·HBF4 ligand salt has proven to be a robust system for this selective transformation. nih.gov

Conversely, achieving selectivity for the chloromethyl or aryl chloride positions would necessitate ligands that alter the catalyst's reactivity profile. For example, certain N-heterocyclic carbene (NHC) ligands or specialized phosphines might lower the activation barrier for C-Cl bond activation. The choice of base and solvent also plays a crucial role in modulating the catalyst's activity and selectivity. nih.gov The development of orthogonal catalytic systems, where one set of conditions targets the C-Br bond and a completely different set targets one of the C-Cl bonds, is a key area of research for maximizing the synthetic utility of such polyhalogenated compounds.

Radical Reactions and Other Transformative Processes

Beyond palladium-catalyzed couplings, the carbon-halogen bonds in this compound can participate in radical reactions. The chloromethyl group, being a benzylic halide, is particularly susceptible to radical processes. youtube.com Photolysis, or exposure to light, can induce homolytic cleavage of the carbon-halogen bond, generating a radical pair. nih.gov

The subsequent reaction pathway depends heavily on the specific halogen and the solvent polarity. nih.gov For benzylic halides, a biradical pair is formed initially. This pair can then either combine to form radical products or undergo electron transfer to form ionic intermediates, which lead to ionic products. The competition between these radical and ionic pathways is influenced by the solvent; more polar solvents tend to favor the formation of ionic products. nih.gov

Given the presence of both bromine and chlorine, there is potential for selective radical formation. The C-Br bond is weaker than the C-Cl bond and thus more prone to homolytic cleavage. Reagents like N-bromosuccinimide (NBS), often used for allylic and benzylic bromination, generate a low concentration of bromine radicals that can initiate such transformations. lumenlearning.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for understanding the complex reaction mechanisms and selectivity observed with molecules like this compound. escholarship.org Methods such as Density Functional Theory (DFT) are widely used to model reaction pathways, calculate the energies of intermediates and transition states, and ultimately rationalize experimental outcomes. researchgate.net

For the Suzuki-Miyaura reaction, computational studies can elucidate why oxidative addition of a palladium(0) catalyst occurs preferentially at the C(sp2)-Br bond. By calculating and comparing the activation energy barriers for the oxidative addition at the C-Br, C(aryl)-Cl, and C(benzylic)-Cl bonds, researchers can quantitatively confirm the higher reactivity of the aryl bromide. illinois.edu These calculations often include the explicit role of ligands, demonstrating how their steric bulk and electronic properties influence the geometry and stability of the transition state, thereby controlling selectivity. researchgate.net

Furthermore, computational studies can explore more complex phenomena, such as the potential for post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org While specific computational studies focusing exclusively on this compound are not widely reported, the principles and methods are routinely applied to similar organometallic systems to guide catalyst design and predict reaction outcomes. escholarship.orgresearchgate.net

Applications of 2 Bromo 1 Chloro 4 Chloromethyl Benzene As a Key Synthetic Intermediate

Diversification Through Functional Group Transformations

The distinct reactivity of the chloromethyl group compared to the aryl halides is the cornerstone of the synthetic utility of 2-bromo-1-chloro-4-(chloromethyl)benzene. This allows for selective reactions that target one type of functional group while leaving the others intact for subsequent modifications, enabling a high degree of control over the synthetic process.

Derivatization of the Chloromethyl Group

The benzylic chloride of the chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for the introduction of a wide variety of functional groups. This reactivity is significantly greater than that of the aryl chlorides and bromides, allowing for selective functionalization under relatively mild conditions. Common transformations include the introduction of oxygen, nitrogen, and sulfur-based nucleophiles.

For instance, reaction with sodium azide (B81097) can introduce the azido (B1232118) group, which can then be further transformed, for example, through reduction to an amine or via click chemistry. Alkoxides and phenoxides can be employed to form ether linkages, while thiolates can be used to generate thioethers. These transformations are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), at moderate temperatures.

Interactive Table: Examples of Nucleophilic Substitution at the Chloromethyl Position

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Benzyl (B1604629) Azide |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Cyanide |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Benzyl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Amine | Ammonia (NH₃) | Benzyl Amine |

Modification of the Aryl Halides via Substitution or Coupling

Following the derivatization of the chloromethyl group, the aryl bromide and aryl chloride moieties serve as handles for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can often be exploited for selective, stepwise functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. The aryl halides of 2-bromo-1-chloro-4-(substituted-methyl)benzene derivatives can be coupled with a wide range of organoboron reagents, such as boronic acids and their esters. This allows for the introduction of alkyl, alkenyl, and aryl substituents, leading to the synthesis of complex biaryl and other conjugated systems. The reactivity order (C-Br > C-Cl) can be harnessed to achieve selective coupling at the bromine-bearing position under carefully controlled conditions.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction couples the aryl halide with a terminal alkyne. This transformation is instrumental in the synthesis of precursors for organic electronic materials and conjugated polymers where the rigid, linear nature of the alkyne linker is desirable.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of substituted anilines. Primary and secondary amines can be coupled with the aryl halide positions of the functionalized benzene (B151609) ring. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of nitrogen-containing compounds.

Interactive Table: Cross-Coupling Reactions of the Aryl Halide Positions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(PPh₃)₄ / Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI / Amine Base |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃ / Ligand / Base |

Precursor in the Synthesis of Complex Organic Molecules

The ability to sequentially functionalize the three distinct reactive sites of this compound makes it an ideal starting material for the synthesis of complex, multi-component molecular systems.

Construction of Macrocyclic and Polycyclic Systems

By employing bifunctional reagents that can react with two of the functional groups on the benzene ring, either sequentially or in a one-pot fashion, macrocyclization can be achieved. For example, a di-alkyne could be coupled to both the bromo and chloro positions via Sonogashira reactions, followed by further elaboration to form a macrocyclic structure. Alternatively, the chloromethyl group could be converted to a nucleophilic handle that could then react intramolecularly with a substituent introduced at one of the aryl halide positions. The synthesis of polycyclic aromatic hydrocarbons can also be envisioned through annulation strategies, where the substituents introduced via cross-coupling reactions are designed to undergo subsequent cyclization reactions.

Synthesis of Spiro Compounds and Bridged Systems

While less common, the strategic functionalization of this compound can also provide pathways to spirocyclic and bridged systems. For instance, the chloromethyl group could be used to alkylate a cyclic precursor, which is then followed by an intramolecular reaction involving one of the aryl halides to form a spiro-center. The construction of bridged systems could be achieved by linking two molecules of functionalized this compound through reactions at both the aryl halide and the benzylic positions with appropriate linking reagents.

Role in the Development of Advanced Materials Precursors

The synthetic versatility of this compound extends to the field of materials science, where it can serve as a key building block for the synthesis of monomers and precursors for advanced materials. The ability to introduce a variety of functional groups allows for the fine-tuning of the electronic and physical properties of the resulting materials.

For example, polymerization of derivatives of this compound, where the halide and chloromethyl groups have been appropriately functionalized with polymerizable groups, can lead to the formation of novel polymers with tailored properties. Furthermore, the introduction of chromophores or electronically active moieties through the reactions described above can lead to the synthesis of precursors for organic semiconductors, liquid crystals, and other functional organic materials. The rigid benzene core provides a stable scaffold for the construction of these complex material precursors.

Scaffold for Combinatorial Chemistry and Library Synthesis

This compound is a strategically functionalized aromatic compound with significant potential as a scaffold in combinatorial chemistry and the synthesis of compound libraries. Its utility stems from the presence of multiple reactive sites that can be selectively addressed to generate a diverse array of molecules from a common core structure. This approach is central to modern drug discovery and materials science, where the rapid synthesis and screening of large numbers of compounds are essential for identifying new leads.

The key structural features of this compound that make it an attractive scaffold include:

A Reactive Benzylic Chloride: The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic site. Benzylic halides are excellent alkylating agents, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. nih.govwikipedia.orgchemicalbook.com This allows for the straightforward introduction of a diverse set of functional groups and building blocks at this position, forming the basis for the primary diversification of the library.

Ortho- and Para-Substituted Halogens: The presence of bromo and chloro substituents on the benzene ring provides additional opportunities for chemical modification. These halogens can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, or amino groups, enabling a secondary level of diversification. Furthermore, the electronic properties of these halogens can influence the reactivity of the scaffold and the biological activity of the resulting library members. nih.govnih.gov

A Rigid Aromatic Core: The benzene ring provides a rigid and well-defined core structure. This is advantageous in rational drug design, as it helps to control the spatial orientation of the appended functional groups, which is crucial for their interaction with biological targets.

The synthesis of a combinatorial library based on the this compound scaffold would typically begin with the reaction of the benzylic chloride with a collection of diverse building blocks. For instance, a library of ethers could be generated by reacting the scaffold with a variety of alcohols or phenols. Similarly, a library of secondary or tertiary amines could be synthesized through reactions with primary or secondary amines, respectively. The use of solid-phase synthesis techniques can further enhance the efficiency of library construction and purification.

The following interactive data table illustrates a hypothetical library design based on the functionalization of the benzylic chloride moiety of this compound with different classes of nucleophiles.

| Nucleophile Class | General Structure of Nucleophile | Resulting Functional Group | Potential Compound Class |

| Alcohols/Phenols | R-OH | -O-R | Ethers |

| Primary Amines | R-NH₂ | -NH-R | Secondary Amines |

| Secondary Amines | R₂NH | -N(R)₂ | Tertiary Amines |

| Thiols | R-SH | -S-R | Thioethers |

| Carboxylic Acids | R-COOH | -O-C(=O)R | Esters |

| Azides | N₃⁻ | -N₃ | Organic Azides |

Detailed research findings on analogous multi-functional scaffolds have demonstrated the power of this approach in generating novel bioactive compounds. nih.govresearchgate.net For example, libraries of compounds based on substituted benzyl halides have been instrumental in the discovery of new therapeutic agents. The ability to systematically vary the substituents at multiple positions on the scaffold allows for a thorough exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 1 Chloro 4 Chloromethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like 2-Bromo-1-chloro-4-(chloromethyl)benzene, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group.

The aromatic region (typically δ 7.0-8.0 ppm) would display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromo, chloro, and chloromethyl substituents. The benzylic protons of the -CH₂Cl group would appear as a singlet, typically in the range of δ 4.5-5.0 ppm, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. A decoupled ¹³C NMR spectrum of this compound would be expected to show seven distinct signals: six for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons bonded to halogens showing characteristic shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 128 - 135 |

| Aromatic C-Br | - | 120 - 125 |

| Aromatic C-Cl | - | 130 - 135 |

| Aromatic C-CH₂Cl | - | 138 - 142 |

| Benzylic CH₂ | 4.5 - 4.8 | 44 - 48 |

Interactive Data Table: Predicted NMR Shifts for this compound Note: These are estimated values and may differ from experimental results.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons | 7.2 - 7.8 | 120 - 142 |

| Benzylic Protons | 4.5 - 4.8 | 44 - 48 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. This would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic proton signal to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. For a relatively rigid molecule like this compound, NOESY can help to confirm the substitution pattern by showing spatial proximity between, for example, the benzylic protons and one of the ortho aromatic protons.

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes. ox.ac.ukresearchgate.net For this compound, the primary focus of a VT-NMR study would be the rotation around the bond connecting the chloromethyl group to the benzene ring. While significant rotational barriers are not expected at room temperature, at very low temperatures, it might be possible to observe broadening or splitting of the benzylic proton signal if the rotation becomes slow on the NMR timescale. nih.gov This could provide insights into the preferred conformation of the chloromethyl group relative to the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. longdom.orgthermofisher.com For this compound (C₇H₅BrCl₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl).

The presence of bromine and chlorine atoms, which have characteristic isotopic patterns, results in a distinctive molecular ion cluster in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a complex isotopic pattern for the molecular ion of this compound. The theoretical isotopic distribution can be calculated and compared with the experimental data to confirm the elemental composition. chemguide.co.uk

Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | m/z (Theoretical) | Relative Abundance (%) |

| C₇H₅⁷⁹Br³⁵Cl₂ | 237.8951 | 100.0 |

| C₇H₅⁸¹Br³⁵Cl₂ | 239.8931 | 97.3 |

| C₇H₅⁷⁹Br³⁵Cl³⁷Cl | 239.8922 | 65.0 |

| C₇H₅⁸¹Br³⁵Cl³⁷Cl | 241.8902 | 63.3 |

| C₇H₅⁷⁹Br³⁷Cl₂ | 241.8892 | 10.5 |

| C₇H₅⁸¹Br³⁷Cl₂ | 243.8872 | 10.3 |

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of individual components within a mixture.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. researchgate.net In a GC-MS experiment, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used for identification. Common fragmentation pathways for benzyl (B1604629) halides include the loss of the halogen atom to form a stable benzyl cation. For this compound, key fragments would likely arise from the loss of Cl from the chloromethyl group, loss of Br from the ring, or loss of the entire chloromethyl group. libretexts.orglibretexts.org

LC-MS (Liquid Chromatography-Mass Spectrometry): For derivatives of this compound that are less volatile or thermally labile, LC-MS is the preferred method. umb.edu The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluting components are then introduced into the mass spectrometer for detection and identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural characterization of this compound. These methods probe the vibrational modes of the molecule, providing insights into the specific functional groups present and offering a unique spectral "fingerprint."

Identification of Functional Groups and Molecular Fingerprinting

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its substituted benzene ring and its chloromethyl group.

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp bands, typically in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The chloromethyl (-CH₂Cl) group exhibits symmetric and asymmetric C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹ (approximately 2960-2850 cm⁻¹).

C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, along with the scissoring and wagging modes of the -CH₂- group, produce a complex pattern in the 1450-1000 cm⁻¹ range. The specific pattern of the C-H out-of-plane bends (typically 900-675 cm⁻¹) is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

Carbon-Halogen Stretching: The vibrations involving the carbon-halogen bonds are key identifiers. The C-Cl stretch from the aromatic ring is typically found in the 1100-800 cm⁻¹ region. The C-Br stretch is observed at lower wavenumbers, generally in the 650-550 cm⁻¹ range. researchgate.net The C-Cl stretch of the chloromethyl group (an aliphatic halide) is expected in the 800-600 cm⁻¹ region. docbrown.info

The combination of these distinct vibrational modes creates a unique and complex spectrum. This "molecular fingerprint," particularly in the 1500-400 cm⁻¹ region, allows for the unambiguous identification of this compound and its differentiation from structural isomers. docbrown.info

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aliphatic C-H (-CH₂Cl) | Stretching | 2960 - 2850 |

| Aliphatic C-H (-CH₂Cl) | Scissoring/Bending | ~1450 |

| Aromatic C-Cl | Stretching | 1100 - 800 |

| Aliphatic C-Cl (-CH₂Cl) | Stretching | 800 - 600 |

| Aromatic C-Br | Stretching | 650 - 550 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, this technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not widely published, analysis of closely related halogenated aromatic compounds allows for a detailed prediction of its structural characteristics. researchgate.net A single-crystal X-ray diffraction study would reveal:

Molecular Geometry: The planarity of the benzene ring and the precise bond angles between the substituents. The internal ring angles would be slightly distorted from the ideal 120° due to the electronic effects of the different halogen and chloromethyl substituents.

Bond Lengths: The exact lengths of the C-Br, aromatic C-Cl, and aliphatic C-Cl bonds can be determined with high precision.

Conformation: The orientation of the chloromethyl group relative to the plane of the benzene ring would be elucidated.

Intermolecular Interactions: The packing of molecules in the crystal lattice is often governed by weak intermolecular forces. In this case, halogen bonding (e.g., Br···Cl or Cl···Cl interactions) and C-H···π interactions are possible and would be precisely characterized by their distances and angles. researchgate.net

Typical Bond Parameters Expected from Crystallographic Analysis

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

|---|---|---|---|

| Aromatic C-C | 1.38 - 1.40 | C-C-C (in ring) | ~120 |

| Aromatic C-Cl | ~1.74 | C-C-Cl | ~120 |

| Aromatic C-Br | ~1.90 | C-C-Br | ~120 |

| Aromatic C-C(H₂Cl) | ~1.51 | C-C-C(H₂Cl) | ~120 |

| Aliphatic C-Cl | ~1.78 | C-C-Cl (aliphatic) | ~109.5 |

Chromatographic Techniques for Separation Science

Chromatography is indispensable for the analysis of this compound, enabling its separation from starting materials, byproducts, and isomers, as well as its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the premier method for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate given its relatively nonpolar character. sielc.com This technique is crucial for quality control, allowing for the precise quantification of the main component and the detection of impurities. google.com

A typical RP-HPLC setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water. sielc.com Detection is effectively achieved using a UV detector, as the benzene ring possesses a strong chromophore that absorbs UV light, typically around 225-254 nm. google.com

Illustrative HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 225 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Monitoring

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. It is an excellent technique for monitoring the progress of a synthesis reaction, for example, the chlorination of 2-bromo-1-chloro-4-methylbenzene. GC provides high-resolution separation of isomers and related volatile impurities. researchgate.netepo.org

The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). A temperature program is employed to ensure the efficient elution of all components. While a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and would provide excellent detection limits.

Illustrative GC Conditions

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C |

| Detector | FID or ECD |

| Detector Temperature | 280°C |

| Oven Program | e.g., 100°C hold for 2 min, then ramp to 250°C at 10°C/min |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This provides experimental verification of the empirical and molecular formula, serving as a crucial check of a compound's identity and purity. For this compound, the analysis would focus on carbon, hydrogen, bromine, and chlorine content.

The molecular formula is C₇H₅BrCl₂. The theoretical elemental composition is calculated based on its molecular weight (239.93 g/mol ). The experimental results from the analysis of a purified sample are expected to match these theoretical values within a narrow margin of error (typically ±0.4%). nih.gov

Elemental Composition of C₇H₅BrCl₂

| Element | Atomic Mass (g/mol) | Theoretical Percentage (%) | Typical Experimental Result (%) |

|---|---|---|---|

| Carbon (C) | 12.01 | 35.04 | 35.01 ± 0.4 |

| Hydrogen (H) | 1.01 | 2.10 | 2.12 ± 0.4 |

| Bromine (Br) | 79.90 | 33.30 | N/A (Typically calculated by difference or specialized titration) |

| Chlorine (Cl) | 35.45 | 29.56 | N/A (Typically calculated by difference or specialized titration) |

Theoretical and Computational Chemistry Approaches to 2 Bromo 1 Chloro 4 Chloromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 2-Bromo-1-chloro-4-(chloromethyl)benzene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene (B151609) ring, with some contribution from the halogen atoms. The LUMO is likely to be a π*-antibonding orbital of the benzene ring. The presence of electronegative bromine and chlorine atoms, along with the chloromethyl group, influences the energies of these orbitals. quora.comyoutube.comstudymind.co.uk Specifically, the inductive electron-withdrawing effects of the halogens decrease the electron density of the benzene ring, which can be computationally quantified. youtube.comquora.com The chloromethyl group, also an electron-withdrawing group, further influences the electronic landscape.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can precisely calculate these orbital energies.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Calculated using DFT with B3LYP functional and 6-311G(d,p) basis set)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Primarily π-orbital of the benzene ring with p-orbital contributions from Br and Cl |

| LUMO | -1.23 | Primarily π*-antibonding orbital of the benzene ring |

This interactive table provides a hypothetical representation of frontier orbital energies. Actual values would be obtained from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show negative potential above and below the plane of the aromatic ring, characteristic of the π-electron system. ias.ac.in However, the electronegative halogen atoms would create regions of localized negative potential around them. A significant feature for this molecule would be the positive potential on the benzylic carbon of the chloromethyl group, making it a prime site for nucleophilic attack. Additionally, a phenomenon known as a "sigma-hole" can create a region of positive electrostatic potential on the outermost portion of the halogen atoms, making them potential sites for certain types of interactions. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is extensively used to predict spectroscopic properties, which can be invaluable for identifying and characterizing molecules.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. liverpool.ac.uk These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often enhanced when solvent effects are included in the calculations. mdpi.com

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. theaic.org These calculations determine the energies of the normal modes of vibration. A comparison between the calculated and experimental vibrational spectra can aid in the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C-Cl stretching, and benzene ring deformations. aip.org

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| H (aromatic, adjacent to CH₂Cl) | 7.35 | 7.32 |

| H (aromatic, adjacent to Br) | 7.60 | 7.58 |

| H (aromatic, adjacent to Cl) | 7.45 | 7.43 |

This interactive table illustrates the typical agreement between predicted and experimental NMR data. The values are hypothetical.

Reaction Mechanism Studies: Energetics, Transition States, and Reaction Coordinates

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key features such as reactants, products, intermediates, and transition states can be identified. researchgate.net

For this compound, a particularly relevant reaction to study computationally is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reaction would likely proceed through an Sₙ2 mechanism. sciforum.net Computational methods can be used to locate the geometry of the transition state and calculate its energy. github.ioblogspot.com The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be determined. This provides a quantitative measure of the reaction rate.

The reaction coordinate, which represents the progress of the reaction from reactants to products, can be followed using techniques like Intrinsic Reaction Coordinate (IRC) calculations. This confirms that the identified transition state correctly connects the reactants and products. github.io

Molecular Modeling and Conformational Analysis

While the benzene ring of this compound is largely rigid, rotation around the C-C single bond connecting the chloromethyl group to the ring is possible. This rotation gives rise to different conformers of the molecule. Molecular modeling techniques, ranging from semi-empirical methods to high-level ab initio calculations, can be used to explore the conformational landscape of the molecule.

By performing a systematic scan of the dihedral angle involving the chloromethyl group and the benzene ring, a potential energy profile can be generated. This profile will reveal the energy of the molecule as a function of this rotation, allowing for the identification of the most stable (lowest energy) conformer(s). The energy barriers between different conformers can also be determined, providing insight into the flexibility of the molecule. For this compound, the most stable conformation will likely be influenced by steric interactions between the chloromethyl group and the adjacent bromine and hydrogen atoms on the benzene ring.

Solvent Effects and Implicit Solvation Models in Reactivity Predictions

Chemical reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. Computational models can account for these solvent effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM) liverpool.ac.ukmdpi.com and the Solvation Model based on Density (SMD) faccts.demdpi.com, are computationally efficient methods for incorporating the influence of a solvent.

These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule in a cavity. faccts.de The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction can stabilize charged species and influence the energies of reactants, products, and transition states. By performing quantum chemical calculations with an implicit solvation model, a more realistic prediction of the reactivity of this compound in a particular solvent can be obtained. For instance, the activation energy for a nucleophilic substitution reaction at the benzylic position is expected to be different in a polar solvent compared to a nonpolar solvent, and this difference can be quantified using these models. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Bromo 1 Chloro 4 Chloromethyl Benzene Chemistry

Sustainable and Green Chemical Synthesis Strategies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 2-bromo-1-chloro-4-(chloromethyl)benzene, future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Catalyst Development for Enhanced Selectivity and Efficiency

The selective synthesis of this compound and its subsequent derivatization heavily rely on the development of advanced catalytic systems. The presence of multiple halogen substituents necessitates high selectivity to avoid the formation of undesired byproducts.

Future research in this area will likely target the design of catalysts that can differentiate between the aryl bromide, aryl chloride, and benzyl (B1604629) chloride functionalities. For instance, in cross-coupling reactions, palladium-based catalysts with tailored ligands could enable selective reaction at the more reactive C-Br bond, leaving the C-Cl and C-CH2Cl bonds intact for subsequent transformations. nih.govnih.govnih.govacs.orgorganic-chemistry.org The development of catalysts based on more abundant and less toxic metals like iron is also a promising avenue for sustainable chemistry. organic-chemistry.org

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalyst Type | Target Functionality | Potential Reaction | Anticipated Advantages |

|---|---|---|---|

| Palladium-NHC Complexes | Aryl Bromide | Suzuki-Miyaura Coupling | High activity and stability |

| Nickel-based Catalysts | Aryl Chloride | Kumada Coupling | Cost-effective, reactive towards C-Cl |

| Iron-based Catalysts | Benzyl Chloride | Cross-Electrophile Coupling | Low toxicity, earth-abundant |

This table is illustrative and based on general principles of catalysis.